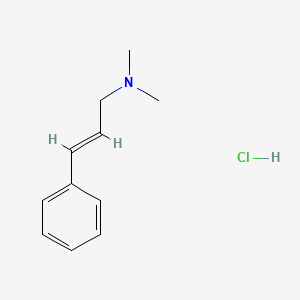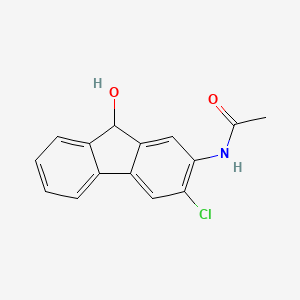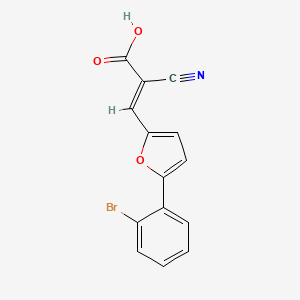
3-(5-(2-Bromophenyl)furan-2-yl)-2-cyanoacrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-(2-Bromophenyl)furan-2-yl)-2-cyanoacrylic acid is a synthetic compound that belongs to the class of furan derivatives It is characterized by the presence of a bromophenyl group attached to a furan ring, which is further connected to a cyanoacrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-Bromophenyl)furan-2-yl)-2-cyanoacrylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Cyanoacrylation: The final step involves the addition of a cyanoacrylic acid moiety to the furan ring. This can be accomplished through a Knoevenagel condensation reaction, where malononitrile reacts with an aldehyde in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(5-(2-Bromophenyl)furan-2-yl)-2-cyanoacrylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the cyano group.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(5-(2-Bromophenyl)furan-2-yl)-2-cyanoacrylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The cyanoacrylic acid moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
3-(5-(2-Chlorophenyl)furan-2-yl)-2-cyanoacrylic acid: Similar structure with a chlorine atom instead of bromine.
3-(5-(2-Methylphenyl)furan-2-yl)-2-cyanoacrylic acid: Similar structure with a methyl group instead of bromine.
Uniqueness
3-(5-(2-Bromophenyl)furan-2-yl)-2-cyanoacrylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions.
属性
分子式 |
C14H8BrNO3 |
|---|---|
分子量 |
318.12 g/mol |
IUPAC 名称 |
(E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C14H8BrNO3/c15-12-4-2-1-3-11(12)13-6-5-10(19-13)7-9(8-16)14(17)18/h1-7H,(H,17,18)/b9-7+ |
InChI 键 |
KKWLMZMWZIGOEK-VQHVLOKHSA-N |
手性 SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)O)Br |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


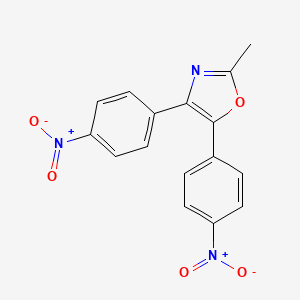
![3-(Dimethylamino)-6h-benzo[c]chromen-6-one](/img/structure/B11940713.png)
![2-Cyano-3-[1-(4-fluoro-benzyl)-1H-indol-3-yl]-N-furan-2-ylmethyl-acrylamide](/img/structure/B11940724.png)


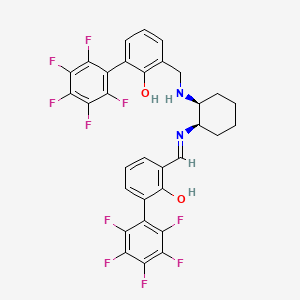
![15-Hexyl-10,20-di(pentan-3-yl)-10,15,20-triazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4,6,8(27),12,17,22(26),23-decaene-9,11,19,21-tetrone](/img/structure/B11940729.png)
![N-(2-([1,1'-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide](/img/structure/B11940732.png)

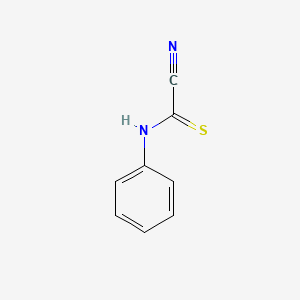

![Bicyclo[3.2.2]nonane-1,5-diamine](/img/structure/B11940771.png)
